molecular formula C13H9NOS B1206157 2-(2-Hydroxyphenyl)benzothiazole CAS No. 3411-95-8

2-(2-Hydroxyphenyl)benzothiazole

Cat. No. B1206157
CAS RN: 3411-95-8
M. Wt: 227.28 g/mol
InChI Key: MVVGSPCXHRFDDR-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)benzothiazole is a member of the class of benzothiazoles that is 1,3-benzothiazole substituted by a 2-hydroxyphenyl group at position 2 .


Synthesis Analysis

The synthesis of 2-(2-Hydroxyphenyl)benzothiazole has been explored in several studies . For instance, a solid-state red-emitting dye containing 2-(2′-hydroxyphenyl)benzothiazole (HBT) group at the 8-position of BODIPY was designed and synthesized .


Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)benzothiazole has been analyzed in various studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of 2-(2-Hydroxyphenyl)benzothiazole have been investigated . The solvent-regulated excited state reaction mechanism of 2-(2′-hydroxyphenyl)benzothiazole aggregates has been explored experimentally and theoretically .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Hydroxyphenyl)benzothiazole have been analyzed . The compound has a molecular weight of 227.28 g/mol .

Scientific Research Applications

Fluorescence Imaging

HBT has attracted considerable attention in the field of fluorescence imaging . However, its short emission in the blue region and low quantum yield restrict its wide application . By mimicking the excited-state intramolecular proton transfer (ESIPT) effect, a series of HBT derivatives have been designed to enhance the chance of the tautomerized keto-like resonance form . This strategy significantly red-shifted the emission wavelengths of HBT, greatly enhanced its quantum yields, and caused little effect on molecular size .

Fluorescence Diagnosis

HBT and its derivatives have been used in fluorescence diagnosis . The design of new small-molecule fluorophores with desirable properties has attracted much attention . The chemical structure of an organic small-molecule fluorophore determines its fluorescence properties including fluorescence excitation wavelength, emission wavelength, Stokes shift, and quantum yield .

Light-Emitting Diodes (LEDs)

HBT has applications in the field of light-emitting diodes (LEDs) . Organic small-molecule fluorophores are extremely popular due to their well-defined structures, easy synthesis, and consistency between batches .

Liquid Crystal Dopant

The introduction of a cyano group (-CN) into the phenyl group of HBT remarkably increases its fluorescence quantum yield . The newly-synthesized compound, CN-HBT, is miscible in a conventional room-temperature nematic liquid crystal (LC), and exhibits a large fluorescence quantum yield in the viscous LC medium . These mixtures serve as light-emitting room-temperature LCs .

Chemosensor

A benzothiazole derived chemosensor has been designed based on the ESIPT mechanism to afford a fluorescence turn-on response specifically in the presence of Hg2+ ions . This chemosensor can distinguish Hg2+ ions over a host of biologically relevant metal ions as well as toxic heavy metal ions .

Fluorescent pH Probe

HBT has been used in the synthesis of a BODIPY–2-(2′-hydroxyphenyl)benzothiazole conjugate with solid state emission, which has been applied as a fluorescent pH probe .

Mechanism of Action

Target of Action

The primary target of 2-(2-Hydroxyphenyl)benzothiazole (HBT) is the excited state of the molecule itself . The compound undergoes a process known as Excited-State Intramolecular Proton Transfer (ESIPT), which is a fundamental photobiological process .

Mode of Action

HBT interacts with its target through a process called Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the redistribution of electron density within the molecule upon photo-excitation, providing the driving force for an ultrafast proton transfer along the intramolecular hydrogen bond . This results in the formation of a photo-tautomer in the excited state . Furthermore, this redistribution can reinforce the charge relocation between the donor and acceptor, resulting in a dielectrically stabilized charge transfer state .

Biochemical Pathways

The ESIPT process in HBT affects the photophysical properties of the molecule, leading to changes in its fluorescence behavior . The ESIPT process is very fast in both the gas phase and in solvents due to the small energy barrier, inducing the formation of a Keto tautomer which is responsible for emission peaks observed in experiments .

Pharmacokinetics

It’s known that the compound readily aggregates in aqueous solution, a property that is utilized in certain applications . The aggregation of HBT is essential to its function in these applications, as it facilitates the ESIPT process .

Result of Action

The result of HBT’s action is the emission of fluorescence. The ESIPT process leads to the formation of a Keto tautomer, which is responsible for the emission peaks observed in experiments . This fluorescence can be utilized in various applications, such as in the detection of certain metal ions .

Action Environment

The action of HBT is influenced by the environment in which it is present. For instance, the solvent in which HBT is dissolved can regulate its excited state reaction mechanism . In particular, the emission around 460 nm of HBT in DMSO and DMSO–water fraction correspond to the excited state internal charge transfer (ESICT) . Moreover, the pH of the environment can also influence the action of HBT, as HBT aggregates are potential ratiometric sensors for near-physiological pH ranges .

Safety and Hazards

The safety data sheet for 2-(2-Hydroxyphenyl)benzothiazole advises avoiding contact with skin and eyes, and not to ingest the compound . It is also advised to avoid breathing vapors or mists .

Future Directions

Future research directions include tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole for use in enzyme-triggered molecular brachytherapy . Other research has focused on the control of the fluorescence molecule 2-(2’-hydroxyphenyl)benzothiazole derivatives by introducing electron-donating and withdrawing substituents groups .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGSPCXHRFDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063018
Record name Phenol, 2-(2-benzothiazolyl)-
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Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyphenyl)benzothiazole

CAS RN

3411-95-8
Record name 2-(2′-Hydroxyphenyl)benzothiazole
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Record name 2-(2-Hydroxyphenyl)benzothiazole
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Record name 2-(2-Hydroxyphenyl)benzothiazole
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Record name Phenol, 2-(2-benzothiazolyl)-
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Record name Phenol, 2-(2-benzothiazolyl)-
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Record name 2-benzothiazol-2-ylphenol
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Record name 2-(O-HYDROXYPHENYL)BENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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